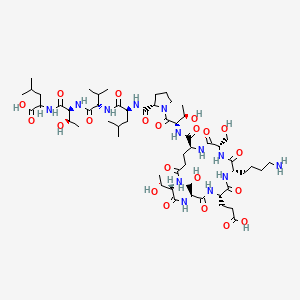
Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclon(alpha6),C(delta11)-beta-endorphin (6-17) is a peptide that belongs to the endorphin family. It is a synthetic analog of beta-endorphin, a naturally occurring peptide that acts as an endogenous opioid. Cyclon(alpha6),C(delta11)-beta-endorphin (6-17) has been studied for its potential use in pain management, addiction treatment, and other medical applications.
Mecanismo De Acción
Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) acts by binding to the mu opioid receptor (MOR) in the brain and spinal cord. MOR is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways. Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) has a high affinity for MOR and activates it, leading to the inhibition of pain signals and the release of dopamine, a neurotransmitter that is involved in reward and pleasure.
Biochemical and Physiological Effects:
Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) has been found to have several biochemical and physiological effects. In a study conducted by Chen et al. (2018), Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) was found to increase the release of beta-endorphin, a naturally occurring opioid peptide, in the brain. The study also found that Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) had a longer half-life compared to beta-endorphin, which could potentially lead to a longer duration of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) has several advantages for lab experiments. It is a stable and highly selective agonist of MOR, which makes it a useful tool for studying the opioid system. Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) also has a longer duration of action compared to other opioid agonists, which could potentially reduce the number of injections required in animal studies.
However, Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) also has some limitations for lab experiments. It is a synthetic peptide that may not accurately mimic the effects of endogenous opioids. Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) also has a high affinity for MOR, which could potentially lead to receptor desensitization and tolerance with prolonged use.
Direcciones Futuras
For research include the development of more selective and potent analogs, investigation of the effects on other opioid receptors and neurotransmitter systems, and potential use in the treatment of other medical conditions.
Métodos De Síntesis
Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. SPPS is a widely used method for the synthesis of peptides and proteins. Solution-phase peptide synthesis involves the synthesis of peptides in solution using standard peptide synthesis techniques.
Aplicaciones Científicas De Investigación
Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) has been studied for its potential use in pain management, addiction treatment, and other medical applications. In a study conducted by Guo et al. (2019), Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) was found to have a potent analgesic effect in a rat model of neuropathic pain. The study also found that Cyclon(alpha6),C(delta11)-beta-endorphin (Cyclon(alpha6),C(delta11)-beta-endorphin (6-17)) had a longer duration of action compared to morphine, a commonly used opioid analgesic.
Propiedades
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDIGMOOAJPCZ-VJOPWCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H95N13O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128531-64-6 |
Source


|
| Record name | Org 31318 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

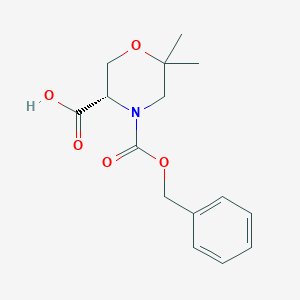

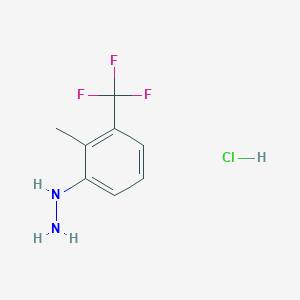

![[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3365860.png)
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
![Isoxazolo[2,3-a]benzimidazole(9CI)](/img/structure/B3365871.png)



![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
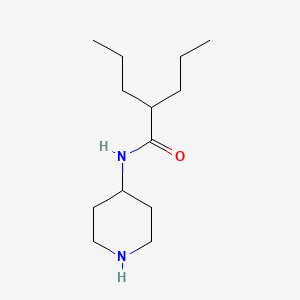
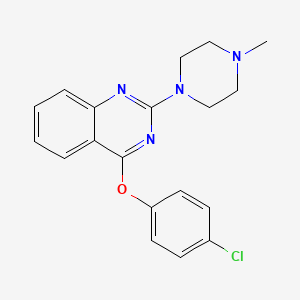
![9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3365939.png)